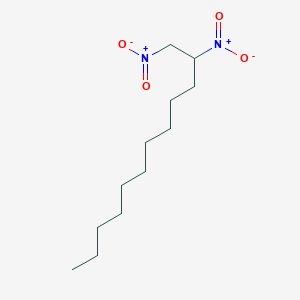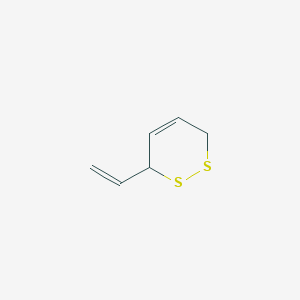
1,2-Dinitrododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dinitrododecane: is a chemical compound characterized by the presence of two nitro groups (-NO₂) attached to a dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dinitrododecane can be synthesized through nitration reactions involving dodecane. The nitration process typically involves the use of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the dodecane chain.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes. These processes are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced reaction vessels and temperature control systems is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dinitrododecane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be used to oxidize this compound, leading to the formation of dicarboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the nitro groups to amino groups.
Major Products:
Reduction: The reduction of this compound yields 1,2-diaminododecane.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry: 1,2-Dinitrododecane is used as a precursor in the synthesis of various organic compounds
Biology: In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals. Researchers investigate their efficacy in targeting specific molecular pathways involved in diseases.
Industry: this compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of polymers, coatings, and explosives.
Mechanism of Action
The mechanism of action of 1,2-dinitrododecane and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can result in the inhibition or activation of specific pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
1,2-Dinitrobenzene: Similar to 1,2-dinitrododecane, this compound contains nitro groups attached to a benzene ring. It is used in the synthesis of dyes and explosives.
1,2-Dinitroethane: This compound has nitro groups attached to an ethane chain. It is used as a precursor in organic synthesis.
Uniqueness: this compound is unique due to its long dodecane chain, which imparts distinct physical and chemical properties. Its derivatives exhibit a wide range of reactivity and applications, making it a valuable compound in various fields.
Properties
CAS No. |
62322-30-9 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1,2-dinitrododecane |
InChI |
InChI=1S/C12H24N2O4/c1-2-3-4-5-6-7-8-9-10-12(14(17)18)11-13(15)16/h12H,2-11H2,1H3 |
InChI Key |
SCVONOYHPKVQAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one](/img/structure/B14527297.png)


![2-Phenyl-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B14527321.png)
![1-[(2-Oxo-2H-1-benzopyran-6-yl)methyl]pyridin-1-ium bromide](/img/structure/B14527324.png)

![9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14527333.png)
![(E)-1-Phenyl-N-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14527335.png)
![2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide](/img/structure/B14527336.png)




